

Application Note: Chiral Separation of Perindoprilat Enantiomers by Capillary Electrophoresis

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Abstract

This application note details a robust and reliable capillary electrophoresis (CE) method for the chiral separation of **Perindoprilat** enantiomers. **Perindoprilat**, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Perindopril, contains a chiral center, resulting in two enantiomers. As the pharmacological activity of chiral drugs often resides in one specific enantiomer, the development of analytical methods to ensure enantiomeric purity is critical in drug development and quality control. This document provides a comprehensive protocol using 2-hydroxylpropyl- β -cyclodextrin as a chiral selector, enabling baseline separation of the (S)-and (R)-**Perindoprilat** enantiomers. The method is suitable for researchers, scientists, and drug development professionals.

Introduction

Perindopril is a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure. Its therapeutic effect is primarily attributed to its active metabolite, **Perindoprilat**. The presence of stereogenic centers in the **Perindoprilat** molecule means that it exists as enantiomers. It is well-established that the pharmacological and toxicological profiles of enantiomers can differ significantly. Therefore, regulatory agencies require the stereospecific analysis of chiral drugs. Capillary electrophoresis has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and low sample and reagent



consumption.[1][2][3][4] This application note describes a validated CE method employing a cyclodextrin-based chiral selector for the effective resolution of **Perindoprilat** enantiomers.

Experimental

Instrumentation and Reagents

- Capillary Electrophoresis System: A system equipped with a diode array detector (DAD) or a
 UV detector capable of monitoring at 210 nm.
- Capillary: Fused-silica capillary, uncoated.
- Reagents:
 - Perindoprilat racemate
 - (S)-Perindoprilat and (R)-Perindoprilat reference standards
 - 2-hydroxylpropyl-β-cyclodextrin (HP-β-CD)
 - Sodium phosphate monobasic
 - Sodium phosphate dibasic
 - Methanol (HPLC grade)
 - Sodium hydroxide (NaOH)
 - Hydrochloric acid (HCl)
 - Deionized water

Standard and Sample Preparation

- Stock Solution: Prepare a stock solution of racemic Perindoprilat in deionized water.
- Working Standards: Prepare a series of working standard solutions by diluting the stock solution with deionized water to fall within the linear concentration range of 25–800 μg/mL.[1]
 [2]



• Sample Preparation: For the analysis of **Perindoprilat** in pharmaceutical formulations, dissolve the product in deionized water to achieve a concentration within the calibrated range. Filter the sample through a 0.45 µm syringe filter before injection.

Capillary Electrophoresis Method

A detailed summary of the optimized CE method parameters is provided in Table 1.

Table 1: Optimized Capillary Electrophoresis Method Parameters

| Parameter | Condition |
|------------------------------|--|
| Chiral Selector | 10 mM 2-hydroxylpropyl-β-cyclodextrin (HP-β-CD) |
| Background Electrolyte (BGE) | 100 mM Phosphate buffer (pH 7.0) containing 15% (v/v) Methanol |
| Applied Voltage | 15 kV |
| Capillary Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Mode | Hydrodynamic injection |

The migration order under these conditions is typically the (R)-enantiomer followed by the (S)-enantiomer.

Method Validation Data

The developed capillary electrophoresis method was validated according to ICH guidelines. A summary of the quantitative validation data is presented in Table 2.

Table 2: Quantitative Method Validation Data



| Parameter | Result |
|-------------------------------|------------------------------------|
| Linearity Range | 25–800 μg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 14.7 μg/mL |
| Limit of Quantification (LOQ) | 44.1 μg/mL (calculated as 3 x LOD) |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |

Protocols

Preparation of Background Electrolyte (100 mM Phosphate Buffer, pH 7.0 with 15% Methanol)

- Weigh the appropriate amounts of sodium phosphate monobasic and dibasic to prepare a 100 mM phosphate buffer.
- · Dissolve the salts in deionized water.
- Adjust the pH to 7.0 using 0.1 M HCl or 0.1 M NaOH.
- Add 10 mM of 2-hydroxylpropyl-β-cyclodextrin to the buffer solution and stir until fully dissolved.
- Add 150 mL of methanol for every 850 mL of the aqueous buffer solution to achieve a final methanol concentration of 15% (v/v).
- Filter the BGE through a 0.45 μm filter before use.

Capillary Conditioning

- New Capillary:
 - o Rinse with 1 M NaOH for 30 minutes.

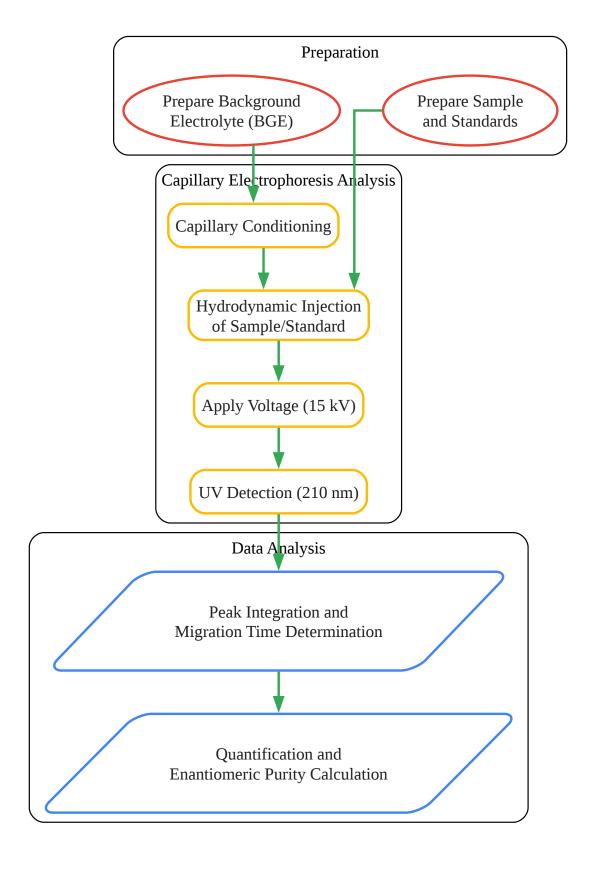


- Rinse with 0.1 M NaOH for 30 minutes.
- Rinse with deionized water for 15 minutes.
- Equilibrate with the BGE for at least 30 minutes.
- Pre-run Conditioning (between injections):
 - Rinse with 0.1 M NaOH for 2 minutes.
 - Rinse with deionized water for 2 minutes.
 - Rinse with BGE for 5 minutes.

Sample Analysis Workflow

The general workflow for the chiral separation of **Perindoprilat** enantiomers is depicted below.





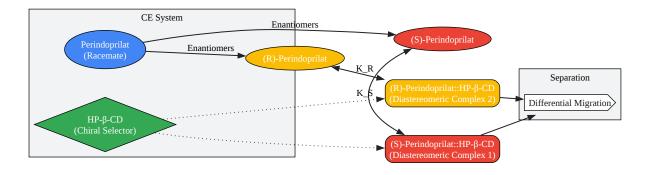
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Figure 1. Experimental workflow for the chiral separation of **Perindoprilat** enantiomers.



Signaling Pathway and Logical Relationships

The principle of chiral separation in this CE method is based on the differential interaction of the **Perindoprilat** enantiomers with the chiral selector, HP- β -CD. This interaction forms transient diastereomeric complexes with different formation constants and/or mobilities.



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Figure 2. Logical relationship of chiral recognition and separation of **Perindoprilat** enantiomers.

Conclusion

The capillary electrophoresis method described in this application note provides a reliable and efficient means for the chiral separation of **Perindoprilat** enantiomers. The use of 2-hydroxylpropyl-β-cyclodextrin as a chiral selector allows for baseline resolution, enabling accurate quantification and enantiomeric purity assessment. This method is a valuable tool for quality control in the pharmaceutical industry and for research and development activities involving **Perindoprilat**.



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